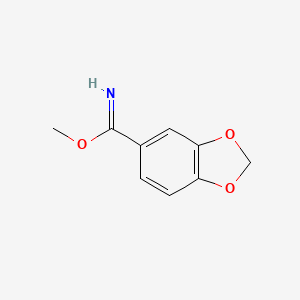
Methyl 1,3-benzodioxole-5-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-benzodioxole-5-carboximidate is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-benzodioxole-5-carboximidate can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. This reaction produces the corresponding methyl ester, which can then be converted to the carboximidate using reagents like hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-benzodioxole-5-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1,3-benzodioxole-5-carboximidate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in studying biological pathways and developing new drugs
Mechanism of Action
The mechanism of action of methyl 1,3-benzodioxole-5-carboximidate involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. These compounds can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Comparison with Similar Compounds
Methyl 1,3-benzodioxole-5-carboximidate can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the carboximidate group.
1,3-Benzodioxole-5-carboxylic acid: The carboxylic acid derivative, which can be converted to the carboximidate.
Methyl 1,3-benzodioxole-5-carboxylate: The methyl ester derivative, which is an intermediate in the synthesis of the carboximidate.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 1,3-benzodioxole-5-carboximidate |
InChI |
InChI=1S/C9H9NO3/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4,10H,5H2,1H3 |
InChI Key |
ALTMWZDITXGLTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















